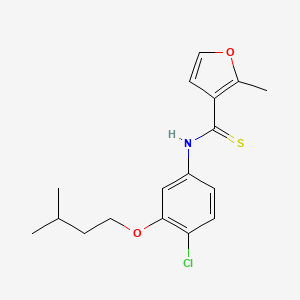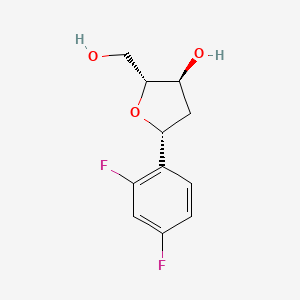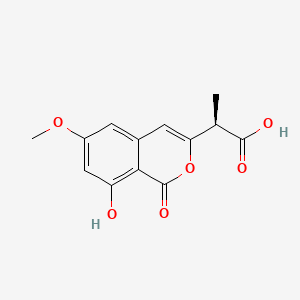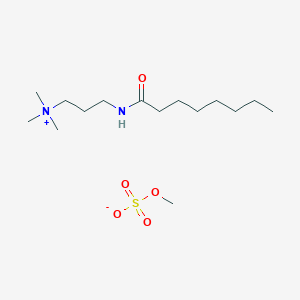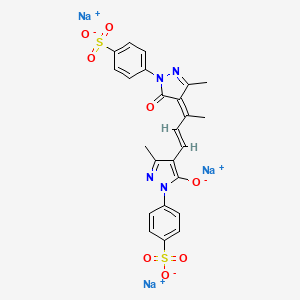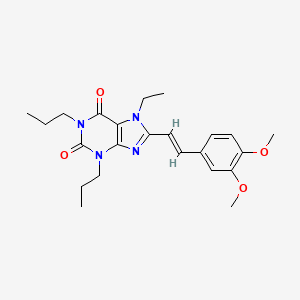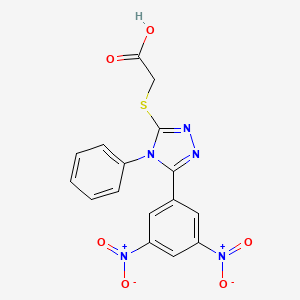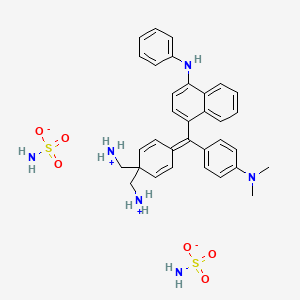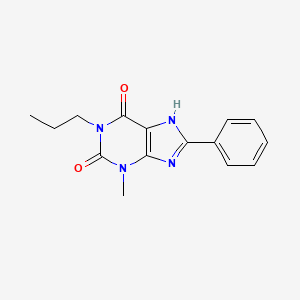
3-Methyl-1-propyl-8-phenylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-propyl-8-phenylxanthine is a xanthine derivative with the molecular formula C15H16N4O2 and a molecular weight of 284.31 g/mol Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-8-phenylxanthine typically involves the alkylation of xanthine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl-1-propyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
3-Methyl-1-propyl-8-phenylxanthine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-Methyl-1-propyl-8-phenylxanthine primarily involves its role as an adenosine receptor antagonist . By blocking adenosine receptors, it can inhibit the effects of adenosine, leading to increased neurotransmitter release and stimulation of the central nervous system. This mechanism is similar to that of other xanthine derivatives like caffeine and theophylline.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in chocolate and known for its mild stimulant effects.
Uniqueness
3-Methyl-1-propyl-8-phenylxanthine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives
特性
CAS番号 |
129366-44-5 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC名 |
3-methyl-8-phenyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-3-9-19-14(20)11-13(18(2)15(19)21)17-12(16-11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,17) |
InChIキー |
VFLDSWMPDOYKJA-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CC=CC=C3)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


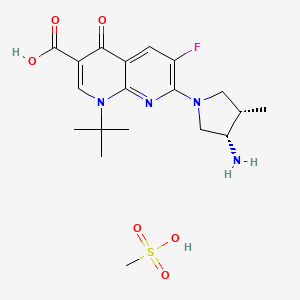
![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)
